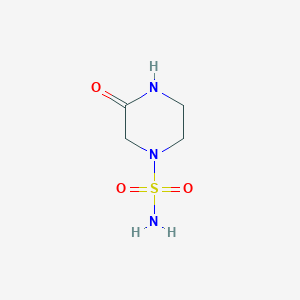

3-Oxopiperazine-1-sulfonamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 3-Oxopiperazine-1-sulfonamide is C4H9N3O3S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides, including 3-Oxopiperazine-1-sulfonamide, can undergo a range of chemical reactions. They are not readily biodegradable and have potential to cause various side effects .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

3-Oxopiperazine-1-sulfonamide, like other sulfonamides, exhibits significant antibacterial activity. This compound can inhibit the growth of bacteria by interfering with their ability to produce folic acid, which is essential for bacterial DNA synthesis and cell division . This mechanism is particularly effective against a broad spectrum of bacteria, making it valuable in the development of new antibacterial agents.

Anti-Carbonic Anhydrase Activity

Sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in various tissues . 3-Oxopiperazine-1-sulfonamide could be used to explore new treatments for conditions like glaucoma, where reducing the production of aqueous humor in the eye is beneficial.

Anti-Dihydropteroate Synthetase Activity

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of tetrahydrofolic acid, a form of folic acid required by bacteria. Research into 3-Oxopiperazine-1-sulfonamide’s ability to block this enzyme could lead to the development of novel therapies for bacterial infections .

Diuretic Applications

Sulfonamides can act as diuretics, helping to remove excess fluid from the body. This property of 3-Oxopiperazine-1-sulfonamide can be harnessed to treat conditions like hypertension and edema, where controlling fluid balance is essential .

Hypoglycemic Effects

Some sulfonamides have the ability to lower blood sugar levels. Investigating the hypoglycemic potential of 3-Oxopiperazine-1-sulfonamide could contribute to the creation of new treatments for diabetes .

Thyroiditis Treatment

Due to their anti-inflammatory properties, sulfonamides can be used in the management of thyroiditis. Research into 3-Oxopiperazine-1-sulfonamide may provide insights into alternative treatments for this thyroid condition .

Environmental Impact Studies

The widespread use of sulfonamides has led to environmental contamination. Studying the environmental toxicity and biodegradation of 3-Oxopiperazine-1-sulfonamide can help assess its impact on ecosystems and inform the development of more sustainable pharmaceutical practices .

Nutrient Utilization by Bacteria

Some bacteria have evolved to use sulfonamides as nutrients. Exploring how 3-Oxopiperazine-1-sulfonamide interacts with these bacteria can provide valuable information on bacterial adaptation and resistance mechanisms .

Wirkmechanismus

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase .

Mode of Action

They achieve this by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from carrying out their normal function . This inhibition disrupts essential biochemical processes in the bacteria, leading to their death or growth arrest .

Biochemical Pathways

Sulfonamides, including 3-Oxopiperazine-1-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the formation of dihydropteroate, a precursor of folic acid. This disruption affects the synthesis of nucleic acids and proteins, leading to the death or growth arrest of the bacteria .

Result of Action

The result of the action of 3-Oxopiperazine-1-sulfonamide is the inhibition of bacterial growth or death of the bacteria. This is achieved by disrupting essential biochemical processes in the bacteria, such as the synthesis of folic acid, which is necessary for the synthesis of nucleic acids and proteins .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-oxopiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBCOARFCGLSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

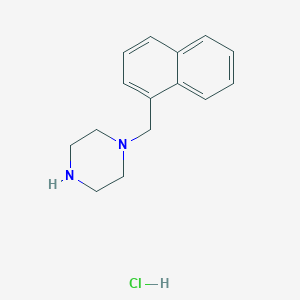

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Neopentyloxy)methyl]piperidine](/img/structure/B1388312.png)

![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)

![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)